Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Description
This compound belongs to the 1,2,4-triazine carboxylate family, characterized by a triazine core substituted with a sulfanyl group (4-methoxyphenyl) and a 4-methylphenyl moiety. The ethyl carboxylate group at position 6 enhances solubility and modulates electronic properties.
- Molecular formula: Likely C₂₀H₁₉N₃O₃S (based on substituent analysis).
- Key features: The 4-methoxyphenylsulfanyl group introduces electron-donating effects, while the 4-methylphenyl substituent contributes steric bulk.
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)sulfanyl-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-4-26-20(24)17-19(27-16-11-9-15(25-3)10-12-16)21-18(23-22-17)14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTHCSOAHUDKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (CAS: 903833-98-7) is a compound belonging to the class of triazine derivatives. Its unique structure incorporates a sulfanyl group and aromatic moieties, which are known to influence its biological activity. This article reviews the available literature on the biological activities of this compound, focusing on its potential anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.45 g/mol. Its structure is characterized by the presence of a triazine ring substituted with methoxy and methyl groups, contributing to its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O3S |
| Molecular Weight | 373.45 g/mol |
| LogP | 4.5614 |
| Polar Surface Area | 53.41 Ų |
| InChI Key | YXMDUMLZPMWBDX-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
-
Cell Line Studies :
- In vitro assays showed that the compound exhibits cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values ranged from 10 µM to 25 µM across different studies.
- A comparative study indicated that the compound outperformed several known anticancer agents in terms of growth inhibition in MCF-7 cells .
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored.
- In Vivo Studies :
- Mechanistic Insights :
Case Studies
Several case studies have documented the efficacy of triazine derivatives in clinical settings:
- A study involving patients with advanced breast cancer treated with triazine derivatives reported an improvement in overall survival rates and quality of life.
- Another clinical trial focused on patients with rheumatoid arthritis demonstrated significant reductions in joint swelling and pain following treatment with compounds similar to this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs from the evidence:
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The 4-methoxyphenylsulfanyl group in the target compound enhances electron density compared to trifluoromethyl (CF₃) or chloro (Cl) substituents in analogs . This may influence reactivity in nucleophilic substitution or hydrogen bonding.
- Steric Effects : The 4-methylphenyl group at C3 provides steric hindrance similar to phenyl or trifluoromethylphenyl analogs but less than bulkier substituents (e.g., 2,4-dimethylphenyl in ).
- Solubility : Ethyl carboxylate groups improve solubility in organic solvents, critical for pharmaceutical or agrochemical applications.
Comparative Reactivity:
- Substitution at C5: Sulfanyl groups (e.g., 4-MeO-C₆H₄-S-) are more nucleophilic than aryloxy or amino groups, enabling diverse functionalization (e.g., coupling with α-halogenated ketones as in ) .
- Stability: The absence of labile groups (e.g., hydrazine in ) suggests greater stability than analogs like ethyl 5-imino-3-oxo-2-phenyltetrahydrotriazine-6-carboxylate .
Q & A
Cross-Validation of Computational and Experimental Data :
- Workflow : Perform MD simulations (AMBER) to assess binding pose stability over 100 ns. RMSD values <2.0 Å confirm docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
